Contour Length and Flory Radius
Amino-PEG20-acid provides a fully extended contour length of 5.6 nm and an estimated Flory radius of ~1.69 nm, calculated from the established PEO monomer length of 0.28 nm in water [1]. In comparison, the shorter homologue Amino-PEG4-acid (4 ethylene oxide units) yields a contour length of only 1.12 nm (Flory radius ~0.73 nm), while Amino-PEG12-acid (12 units) reaches 3.36 nm (Flory radius ~1.24 nm) [1]. The 5.6 nm span of PEG20 exceeds the 3 nm inter‑pocket distance threshold commonly required for productive E3 ligase–target protein ternary complex formation in PROTACs, whereas PEG4 and PEG8 often fall below this critical distance .
PEG4: 1.12 nm, RF ~0.73 nm
PEG12: 3.36 nm, RF ~1.24 nm
| Evidence Dimension | Contour length (nm) and Flory radius (nm) |
|---|---|
| Target Compound Data | Amino-PEG20-acid: contour length 5.6 nm; Flory radius ~1.69 nm (n=20, l=0.28 nm, RF=0.28×20^0.6) |
| Comparator Or Baseline | Amino-PEG4-acid: contour length 1.12 nm, RF ~0.73 nm; Amino-PEG12-acid: contour length 3.36 nm, RF ~1.24 nm; PEG8 linker: contour length 2.24 nm, RF ~0.97 nm |
| Quantified Difference | PEG20 is 5.0× longer than PEG4, 1.67× longer than PEG12, and 2.5× longer than PEG8 in contour length |
| Conditions | Calculated using the established PEO monomer unit length of 0.28 nm in aqueous solution; Flory radius calculated as RF = l × n^0.6 per polymer physics convention |
Why This Matters
Longer spacer length enables spatial bridging of E3 ligase and target protein binding pockets separated by >3 nm, a geometric requirement that shorter PEG linkers (PEG4–PEG8) often fail to satisfy, directly influencing PROTAC degradation efficiency.
- [1] Oesterhelt F, Rief M, Gaub HE. Single molecule force spectroscopy by AFM indicates helical structure of poly(ethylene-glycol) in water. New J Phys. 1999;1:6.1–6.11; PEG contour length and Flory radius data tabulated in PMC4226474, Table 1. View Source
